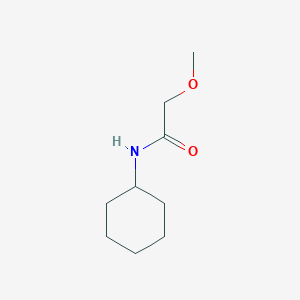![molecular formula C15H10BrCl2NO3 B7468870 [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer treatment, as well as other diseases related to abnormal gene expression.
Wirkmechanismus
The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in changes to chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to affect the expression of other genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis, and modulation of immune system function. In addition, this compound has been shown to affect the expression of genes involved in a variety of cellular processes, including DNA repair, cell signaling, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate in lab experiments is its specificity for HDACs, which allows for targeted manipulation of gene expression. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, making it a potentially useful addition to combination therapies. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. In addition, further studies are needed to determine the optimal dosage and treatment regimens for this compound in different types of cancer and other diseases. Finally, investigations into the mechanisms underlying the synergistic effects of this compound with other cancer treatments may lead to new combination therapies with improved efficacy.
Synthesemethoden
The synthesis of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves a multi-step process, starting with the reaction of 2,5-dichloroaniline with ethyl 3-bromobenzoate to form the intermediate 2-(2,5-dichloroanilino)-2-oxoethyl 3-bromobenzoate. This intermediate is then converted to this compound by a series of additional reactions.
Wissenschaftliche Forschungsanwendungen
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy. In addition, this compound has been investigated for its potential use in treating other diseases related to abnormal gene expression, such as neurodegenerative disorders and inflammatory diseases.
Eigenschaften
IUPAC Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO3/c16-10-3-1-2-9(6-10)15(21)22-8-14(20)19-13-7-11(17)4-5-12(13)18/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZVZSQJZEEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

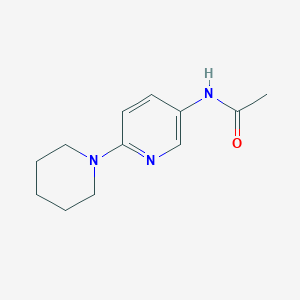
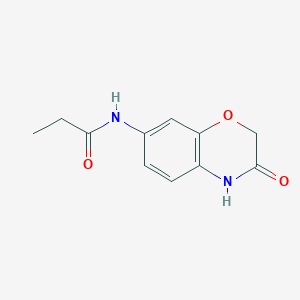
![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
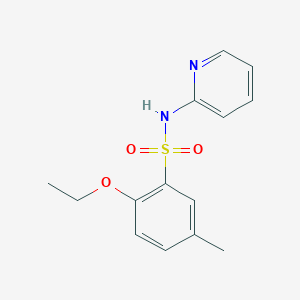
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
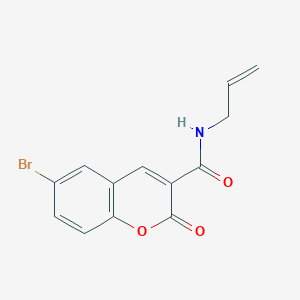


![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)

